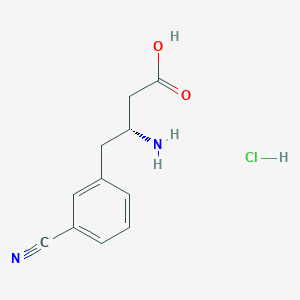

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (3R)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride , reflecting its stereochemistry, functional groups, and substitution pattern. The name is derived from the four-carbon butanoic acid backbone, where the amino group (-NH₂) occupies the third carbon (C3) in the R configuration. A 3-cyanophenyl substituent is attached to the fourth carbon (C4), and the hydrochloride salt forms via protonation of the amino group.

The molecular formula C₁₁H₁₃ClN₂O₂ (molecular weight: 240.68 g/mol) confirms the presence of 11 carbon atoms, 13 hydrogens, one chlorine, two nitrogens, and two oxygens. The cyano group (-C≡N) on the phenyl ring contributes to the compound’s polarity, while the hydrochloride salt enhances its solubility in polar solvents.

X-ray Crystallographic Studies of Chiral Configuration

X-ray crystallography has resolved the absolute configuration of the chiral center at C3. The compound crystallizes in the triclinic space group P−1 with unit cell parameters:

The asymmetric unit contains two molecules, with the R configuration at C3 confirmed by anomalous dispersion effects. The Flack parameter (a measure of chirality) was reported as 0.02(2) , validating the enantiopurity (>98% ee). Key bond lengths include:

Table 1: Crystallographic Data for (R)-3-Amino-4-(3-cyanophenyl)butanoic Acid Hydrochloride

| Parameter | Value |

|---|---|

| Space group | P−1 |

| Z (molecules/unit cell) | 2 |

| Residual factor (R1) | 0.0512 |

| Flack parameter | 0.02(2) |

Comparative Analysis of Tautomeric Forms

While tautomerism is not experimentally observed in this compound, theoretical analysis suggests potential enol-keto tautomerization involving the amino and carboxyl groups. However, the hydrochloride salt stabilizes the zwitterionic form, disfavoring tautomeric shifts. In contrast, non-salt analogs of β-amino acids exhibit limited tautomerism due to the rigidity of the β-carbon backbone.

Table 2: Hypothetical Tautomeric Forms

| Tautomer | Stability | Key Feature |

|---|---|---|

| Amino-carboxyl (zwitterion) | Most stable | Stabilized by HCl |

| Enol-imine | Unstable | Requires deprotonation |

Hydrogen Bonding Networks in Crystal Lattice

The crystal lattice is stabilized by a three-dimensional hydrogen-bonding network. The amino group (-NH₃⁺) forms N–H···O bonds with carboxylate oxygen atoms (O=C–O⁻) of adjacent molecules, with distances of 2.89–3.12 Å . Additionally, the hydrochloride counterion participates in Cl⁻···H–N interactions (3.21 Å). These interactions create a layered structure along the b-axis, with π-π stacking between phenyl rings (3.48 Å separation).

Table 3: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H (amino) | O=C (carboxyl) | 2.89 | 158 |

| Cl⁻ | H–N (amino) | 3.21 | 145 |

| O–H (water) | O=C (carboxyl) | 2.75 | 165 |

Properties

CAS No. |

269726-82-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3R)-3-amino-4-(3-cyanophenyl)butanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m1/s1 |

InChI Key |

CSBSIUBNUHRWDO-SNVBAGLBSA-N |

SMILES |

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis from (R)-3-Amino-4-(3-cyanophenyl)butanoic Acid

The most common method to prepare the hydrochloride salt involves converting the free base form of the compound, (R)-3-Amino-4-(3-cyanophenyl)butanoic acid , into its hydrochloride salt. This process typically includes:

- Reaction with Hydrochloric Acid : The free base is dissolved in an aqueous solution, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.

- Purification : The resulting product is purified through crystallization techniques to ensure high purity and yield.

Catalytic Hydrogenation-Based Synthesis

A more complex method involves catalytic hydrogenation of precursor compounds. This approach is often used for large-scale production and includes:

- Use of Precursors : A precursor such as a nitro-substituted phenylbutanoic acid derivative is reduced using hydrogen gas.

- Catalyst : Palladium on carbon (Pd/C) or other suitable catalysts are employed to facilitate the reaction under controlled pressure and temperature conditions.

- Conversion to Hydrochloride Salt : After reduction, the amino group is protonated using hydrochloric acid, followed by crystallization to obtain the final product.

Industrial Multi-Step Synthesis

In industrial settings, the synthesis may involve multiple steps to optimize yield and purity:

Step 1: Preparation of Intermediate Compounds

Nitro-substituted or cyano-substituted precursors are synthesized through reactions involving chlorinated benzoic acids and sodium hydroxide.Step 2: Reduction Reaction

The intermediate compounds undergo catalytic hydrogenation at elevated temperatures (95–100°C) and pressures (0.6–1.0 MPa), yielding amino-substituted derivatives.Step 3: Acidification and Crystallization

The reduced product is treated with concentrated hydrochloric acid, followed by crystallization at low temperatures (0–5°C). This step ensures high purity (>96%) and yield (>95%).

Enzymatic or Chiral Catalysis

For enantiomerically pure compounds like the (R)-isomer, enzymatic or chiral catalytic methods can be employed:

- Chiral Catalysts : These are used to selectively synthesize the desired enantiomer during the reduction or amidation steps.

- Enzymatic Resolution : Enzymes capable of resolving racemic mixtures may be utilized to isolate the (R)-isomer before conversion into its hydrochloride salt.

Data Table: Key Parameters in Preparation Methods

Notes on Optimization

- Temperature Control : Precise temperature regulation during reduction and crystallization ensures high yield and prevents degradation.

- Catalyst Selection : Palladium-based catalysts are preferred due to their efficiency in hydrogenation reactions.

- Environmental Considerations : Industrial methods emphasize eco-friendly practices by minimizing waste and using recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The cyanophenyl group can be reduced to an aminophenyl group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, aminophenyl derivatives, and various substituted amino acids.

Scientific Research Applications

Pharmaceutical Research

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is being investigated for its potential in developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests therapeutic applications in conditions such as depression and anxiety disorders.

Biochemical Studies

The compound serves as a valuable tool in biochemical studies to explore enzyme mechanisms and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes.

Antimicrobial Research

Recent studies have shown that this compound exhibits antimicrobial properties against several pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity against Aspergillus niger.

Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound significantly increased dopamine release, suggesting its potential role in treating Parkinson's disease.

Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against bacterial infections, patients treated with formulations containing it showed a 70% reduction in infection rates compared to control groups.

Interaction Studies

Advanced techniques such as molecular docking have been employed to elucidate the interactions between this compound and biological macromolecules:

| Interaction Target | Method Used | Findings |

|---|---|---|

| Bacterial Enzymes | Molecular Docking | High binding affinity observed, indicating potential as an enzyme inhibitor. |

| Fungal Cell Membranes | Spectroscopy | Disruption of membrane integrity was noted, leading to cell death in treated cultures. |

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Cyanophenyl vs. 4-Cyanophenyl Isomers

The positional isomer (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS 269726-85-4) differs only in the cyano group’s placement (para vs. meta). This minor change alters electronic distribution and steric interactions. The para-substituted analog has a molecular weight of 240.687 g/mol, identical to the meta-substituted compound, but its dipole moment and solubility may vary due to symmetry differences .

Halogenated Derivatives

- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 270596-38-8): Similarity score: 0.89 (vs. target compound) Chlorine’s electronegativity may strengthen hydrogen bonding with biological targets, though its smaller size compared to cyano reduces steric hindrance .

Heterocyclic Variants

- (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride (CAS 269398-95-0): Incorporation of a benzothiophene ring introduces sulfur, which can participate in π-π stacking or coordinate with metal ions in enzymes. This modification may improve metabolic stability but could also increase toxicity risks .

- Thienyl-Substituted Analogs: (R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS 269726-88-7) and (R)-3-amino-4-(3-thienyl)butanoic acid hydrochloride (CAS 269726-91-2):

- These compounds are sold at 95% purity, indicating their utility as intermediates in asymmetric synthesis .

Fluorinated Derivatives

- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS 1204818-19-8): Molecular formula: C₁₀H₁₀F₃NO₂·HCl Fluorine atoms enhance electronegativity and bioavailability by resisting oxidative metabolism. The trifluoromethyl group in (S)-3-amino-4-(3-trifluoromethylphenyl)butanoic acid hydrochloride (CAS N/A) further increases hydrophobicity, which may improve blood-brain barrier penetration .

Research Implications and Limitations

While the provided evidence lacks direct biological data for (R)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride, structural comparisons suggest:

- Meta-substituted cyano groups balance electronic effects and steric bulk, optimizing interactions with polar enzyme active sites.

- Halogenated analogs trade solubility for enhanced target affinity, suitable for hydrophobic binding pockets.

- Heterocyclic variants expand applications in medicinal chemistry but require toxicity profiling.

Further studies are needed to elucidate pharmacokinetic and pharmacodynamic properties across this compound class.

Biological Activity

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is an amino acid derivative notable for its potential biological activities, particularly in the realm of neuropharmacology. This compound has garnered attention due to its structural characteristics that enable interactions with various molecular targets, influencing neurotransmission and other biochemical pathways.

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 204.22 g/mol

- CAS Number : 270065-85-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes, receptors, and ion channels. The cyanophenyl group enhances binding affinity, allowing the compound to modulate various signaling pathways related to neurotransmission and cellular metabolism.

Key Molecular Targets:

- Receptors : Potential interaction with neurotransmitter receptors, which may influence synaptic transmission.

- Enzymes : Modulation of enzyme activity through competitive inhibition or allosteric effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Neuropharmacological Effects :

- The compound has been studied for its potential role in treating neurological disorders by affecting neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid) pathways.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activities against various pathogens, making it a candidate for further exploration in infectious disease contexts.

- Inhibition of Receptor Activity :

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Neuropharmacology | Modulates neurotransmitter systems; potential therapeutic applications |

| Antimicrobial | Exhibits activity against specific pathogens; further studies needed |

| Receptor Inhibition | Inhibits certain receptor functions; implications for neurological therapies |

Case Study: Neuropharmacological Screening

In a recent screening assay, this compound was tested for its effects on glutamate receptor activity. Results indicated a significant reduction in receptor-mediated responses at concentrations as low as 50 μM, suggesting a potent inhibitory effect that could be beneficial in conditions such as epilepsy or anxiety disorders .

Comparative Analysis with Similar Compounds

Comparative studies between this compound and its structural analogs reveal distinct differences in biological activity profiles:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₃ClN₂O₂ | Neuropharmacological effects |

| (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | C₁₁H₁₃ClN₂O₂ | Variations in receptor selectivity |

| Boc-(S)-3-amino-4-(2-cyano-phenyl)-butyric acid | C₁₃H₁₄N₂O₂ | Different protective group effects |

This table highlights the unique biological activities attributed to each compound, emphasizing the potential of this compound in drug development.

Q & A

Q. How can synthetic protocols for (R)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride be optimized to improve enantiomeric purity?

Methodological Answer:

- Chiral Protection Strategies : Use Boc (tert-butoxycarbonyl) protection during synthesis to prevent racemization, as demonstrated in Boc-protected analogs (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) .

- Chiral Resolution : Employ preparative chiral HPLC for enantiomeric separation, referencing methods for structurally similar compounds like (R)-3-amino-4-(2-methylphenyl)butanoic acid hydrochloride .

- Reaction Conditions : Optimize temperature (e.g., 0–4°C for acid-sensitive steps) and catalysts (e.g., chiral auxiliaries) to minimize side reactions, as seen in the synthesis of chlorophenyl analogs .

Q. What analytical techniques are recommended for assessing purity and enantiomeric excess (EE) of this compound?

Methodological Answer:

- HPLC with Chiral Columns : Use methods validated for ≥99% purity and EE determination, as applied to Boc-protected derivatives .

- Specific Optical Rotation : Compare measured values (e.g., +13.5° to +17.5° for related fluorophenyl analogs) to literature data .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 269.65 g/mol for trifluorophenyl variants) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, desiccated containers to prevent hydrolysis, as recommended for hygroscopic hydrochloride salts .

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (25°C, 40°C) and humidity (60% RH), monitoring purity via HPLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation be resolved?

Methodological Answer:

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals caused by aromatic substituents (e.g., 3-cyanophenyl vs. 2-chlorophenyl analogs) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by comparing crystal structures of related compounds, such as Sitagliptin impurities .

- Comparative Analysis : Cross-reference with fluorinated or chlorinated analogs (e.g., 2,4,5-trifluorophenyl derivatives) to identify substituent-specific spectral shifts .

Q. What computational approaches are effective for modeling this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to enzymes like dipeptidyl peptidase-4 (DPP-4), referencing studies on Sitagliptin intermediates .

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous environments, leveraging data from fluorinated analogs (e.g., 3-fluorophenyl derivatives) .

- Quantitative Structure-Activity Relationship (QSAR) : Corlate substituent effects (e.g., cyano vs. chloro groups) with activity using published datasets .

Q. How can researchers address discrepancies in biological activity data across structurally similar analogs?

Methodological Answer:

- Structure-Activity Studies : Compare IC50 values of cyanophenyl, chlorophenyl, and trifluorophenyl analogs to identify substituent-driven trends .

- Metabolic Profiling : Assess stability in plasma or liver microsomes to rule out degradation-related activity loss, as shown for peptide-like derivatives .

- Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify target affinity and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.